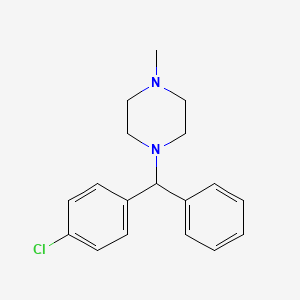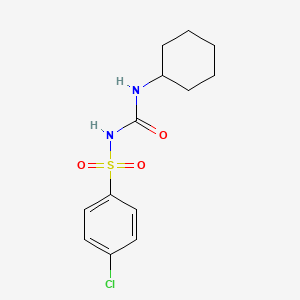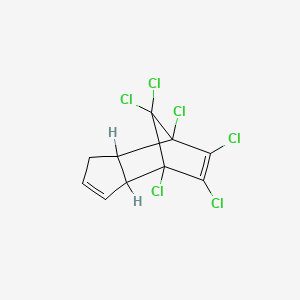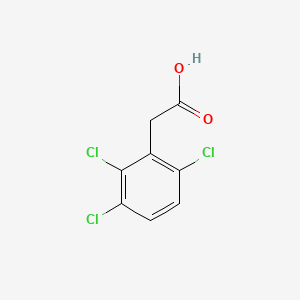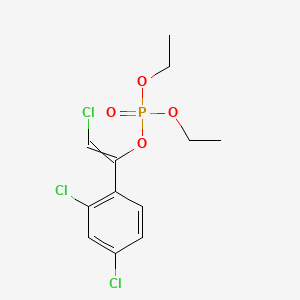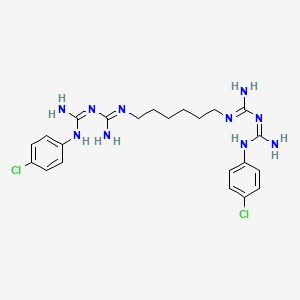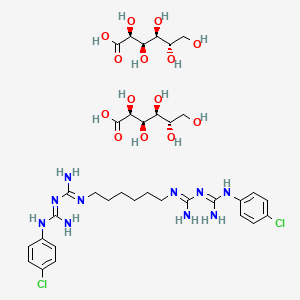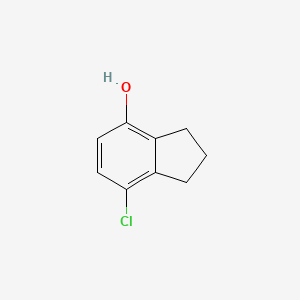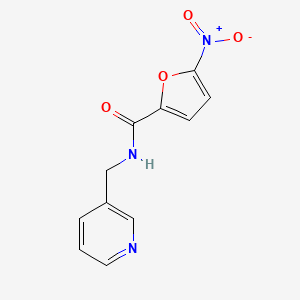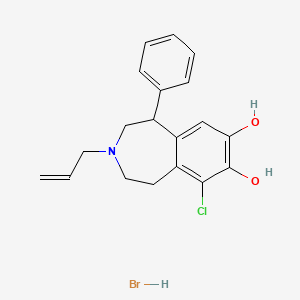
SKF-82958 (hydrobromide)
Descripción general
Descripción
SKF-82958 hydrobromide is a dopamine D1 receptor full agonist . It displays selectivity for D1 over D2 receptors . SKF-82958 hydrobromide induces dopamine D1 receptor-dependent adenylate cyclase activity in rat striatal membranes .
Physical And Chemical Properties Analysis
The molecular weight of SKF-82958 hydrobromide is 410.73 . It is soluble to 100 mM in DMSO and to 5 mM in water with gentle warming .
Aplicaciones Científicas De Investigación
SKF-82958 (hydrobromide) in Neuroscience Research
- Summary of the Application: SKF-82958 (hydrobromide) is a dopamine D1 receptor agonist . It is used in neuroscience research to study the role of dopamine D1 receptors in various neurological and psychiatric disorders .
- Methods of Application or Experimental Procedures: SKF-82958 (hydrobromide) is typically administered to laboratory animals (such as rats) through intraperitoneal injection . The specific dosage and administration schedule can vary depending on the specifics of the experiment .
- Results or Outcomes: In one study, SKF-82958 (hydrobromide) was found to induce dopamine D1 receptor-dependent adenylate cyclase activity in rat striatal membranes . In another study, it was found to significantly reduce the number of tremulous jaw movements induced by pilocarpine in rats .
Application in Drug Discrimination Studies
- Summary of the Application: SKF-82958 (hydrobromide) has been used in drug discrimination studies, a behavioral procedure used in preclinical drug development for characterizing the in vivo pharmacological effects of new drugs .
- Methods of Application or Experimental Procedures: In these studies, animals are trained to discriminate a drug from a placebo. The animals are then tested with different doses of the training drug or other drugs to see if they generalize the effects to the training drug .
- Results or Outcomes: In one study, SKF-82958 (hydrobromide) was found to serve as a discriminative stimulus in rats, with full substitution following administration of the training dose .
Application in Parkinson’s Disease Research
- Summary of the Application: SKF-82958 (hydrobromide) has been used in research related to Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine neurons .
- Methods of Application or Experimental Procedures: In these studies, SKF-82958 (hydrobromide) is administered to animal models of Parkinson’s disease to study its effects on motor symptoms .
- Results or Outcomes: In one study, SKF-82958 (hydrobromide) was found to significantly reduce the number of tremulous jaw movements induced by pilocarpine in rats, suggesting potential antiparkinsonian effects .
Application in Locomotor Response Studies
- Summary of the Application: SKF-82958 (hydrobromide) has been used to pharmacologically stimulate D1 dopamine receptors and study its influence on locomotor response in fat mass and obesity-associated protein (FTO) deficient dopamine D1 receptor-expressing medium spiny neurons (D1 MSNs) of mice .
- Methods of Application or Experimental Procedures: In these studies, SKF-82958 (hydrobromide) is administered to animal models to study its effects on locomotor response .
- Results or Outcomes: The specific outcomes of these studies can vary, but generally, they provide insights into the role of D1 dopamine receptors in locomotor response .
Application in Respiratory Depression Studies
- Summary of the Application: SKF-82958 (hydrobromide), as a D1 dopamine receptor agonist, has been used in studies related to respiratory depression .
- Methods of Application or Experimental Procedures: In these studies, SKF-82958 (hydrobromide) is administered to animal models to study its effects on respiratory depression .
- Results or Outcomes: In one study, it was found that D1 receptor agonists prevent and reverse fentanyl-induced respiratory depression, without impairing opioid analgesia, in cats .
Direcciones Futuras
Propiedades
IUPAC Name |
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGFAVTAAQOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017951 | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-APB hydrobromide | |
CAS RN |
74115-01-8 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


